molecular formula C8H15NO6 B12403716 N-Acetyl-D-mannosamine-15N

N-Acetyl-D-mannosamine-15N

Cat. No.: B12403716
M. Wt: 222.20 g/mol
InChI Key: MBLBDJOUHNCFQT-KVCKCEEKSA-N
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Description

N-Acetyl-D-mannosamine-15N is a stable isotope-labeled compound of N-Acetyl-D-mannosamine. This compound is an essential precursor of N-acetylneuraminic acid, which is a specific monomer of bacterial capsular polysialic acid . The incorporation of the nitrogen-15 isotope makes it particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Acetyl-D-mannosamine-15N involves the incorporation of the nitrogen-15 isotope into the N-Acetyl-D-mannosamine molecule. One common method for synthesizing N-Acetyl-D-mannosamine involves the base-catalyzed epimerization of N-acetylglucosamine . Another method includes the rhodium(II)-catalyzed oxidative cyclization of glucal 3-carbamates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis from N-acetylglucosamine. This process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-mannosamine-15N undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to its oxidized form.

    Reduction: This reaction involves the reduction of this compound to its reduced form.

    Substitution: This reaction involves the substitution of functional groups in the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as N-acetylneuraminic acid .

Properties

Molecular Formula

C8H15NO6

Molecular Weight

222.20 g/mol

IUPAC Name

N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i9+1

InChI Key

MBLBDJOUHNCFQT-KVCKCEEKSA-N

Isomeric SMILES

CC(=O)[15NH][C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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